4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a fluorophenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride.
Coupling Reaction: Finally, the oxadiazole derivative is coupled with the sulfonylated piperidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-2-18-5-3-4-14-27(18)32(29,30)19-12-8-15(9-13-19)20(28)24-22-26-25-21(31-22)16-6-10-17(23)11-7-16/h6-13,18H,2-5,14H2,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXAZIGWYMGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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